2-Amino-3-(methylamino)propanoic acid hydrochloride

Vue d'ensemble

Description

2-Amino-3-(methylamino)propanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H11ClN2O2 and its molecular weight is 154.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2-Amino-3-(methylamino)propanoic acid hydrochloride can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Activité Biologique

2-Amino-3-(methylamino)propanoic acid hydrochloride, commonly referred to as L-BMAA (β-methylamino-L-alanine), is a non-proteinogenic amino acid that has garnered significant attention due to its neurotoxic properties and potential links to neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and implications for human health based on diverse research findings.

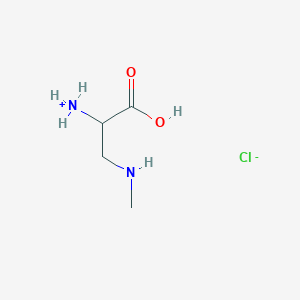

Chemical Structure and Properties

- Molecular Formula : C₄H₁₁ClN₂O₂

- Molecular Weight : Approximately 154.595 g/mol

- Classification : Non-proteinogenic amino acid, neurotoxin

L-BMAA is structurally similar to glutamate and functions primarily as an excitatory amino acid, influencing neurotransmission in the central nervous system. Its unique structure allows it to interact with various neurotransmitter systems, particularly glutamate receptors, leading to excitotoxicity—a process that can result in neuronal damage and cell death.

L-BMAA acts as an agonist at glutamate receptors, which are critical for synaptic transmission. The compound's interaction with these receptors can lead to:

- Increased Neuronal Excitability : By mimicking glutamate, L-BMAA can overstimulate neurons.

- Excitotoxicity : Prolonged activation of glutamate receptors can cause excessive calcium influx into neurons, leading to cell death.

This mechanism has been implicated in the pathogenesis of several neurodegenerative diseases, including:

- Amyotrophic Lateral Sclerosis (ALS)

- Alzheimer's Disease (AD)

Biological Activity and Neurotoxicity

Research has demonstrated that L-BMAA can accumulate in the brains of individuals suffering from ALS and AD. Studies indicate that dietary exposure through the consumption of cycads—plants known to contain high levels of L-BMAA—may contribute to the development of these diseases. The following table summarizes key findings from recent studies on L-BMAA:

Case Studies and Research Findings

-

Neurodegenerative Disease Association :

A study found that individuals with ALS exhibited significantly higher levels of L-BMAA in their brain tissues compared to controls. This accumulation raises concerns about its role as a contributing factor to neurodegeneration. -

Dietary Exposure :

Research has shown that populations consuming cycads have higher incidences of neurodegenerative diseases. This correlation supports the hypothesis that L-BMAA may be a dietary risk factor. -

Mechanistic Insights :

Investigations into the binding affinity of L-BMAA at glutamate receptors have revealed that it possesses a strong agonistic effect, comparable to that of glutamate itself. This finding underscores the need for further studies on its long-term effects on neuronal health.

Applications De Recherche Scientifique

Neurobiological Applications

L-BMAA has been extensively studied for its neurotoxic properties and its potential link to neurodegenerative diseases. Key applications include:

- Neurodegenerative Disease Research : L-BMAA has been implicated in the development of conditions such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease. Studies suggest that dietary exposure to L-BMAA through cycad consumption may contribute to these diseases, particularly in specific geographic regions where cycads are prevalent .

- Mechanism of Action : The compound acts as an agonist at glutamate receptors, which are vital for synaptic transmission. This interaction can lead to excitotoxicity, resulting in neuronal damage and cell death. In vitro studies have shown that L-BMAA can misincorporate into proteins, leading to misfolding and subsequent cellular dysfunction .

Pharmaceutical Development

L-BMAA's unique structure makes it a candidate for drug development:

- Lead Compound in Drug Discovery : Its structural properties may influence biological activity, making it a potential lead compound for developing new therapeutic agents targeting the central nervous system.

- Synthesis of Pharmaceuticals : L-BMAA is used in synthesizing other pharmacologically active compounds, such as (S)-3-amino-1,4-dihydropyridine, which has implications in cardiovascular health .

Toxicological Studies

Research has highlighted the toxicological effects of L-BMAA:

- Excitotoxicity Studies : Investigations into its binding affinities at glutamate receptors have revealed that high concentrations can lead to significant neurotoxic effects. Animal studies indicate that doses exceeding 100 mg/kg can result in elevated brain levels of L-BMAA, potentially reaching toxic concentrations .

- Long-term Effects : Temporal studies have shown that prolonged exposure to L-BMAA can alter cellular functions over time, emphasizing the need for careful dosage considerations in research settings.

Propriétés

IUPAC Name |

2-amino-3-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXYGASOGLSIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.